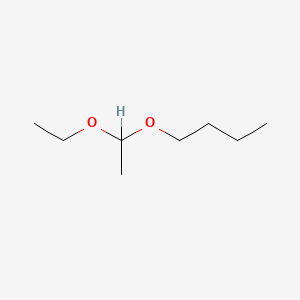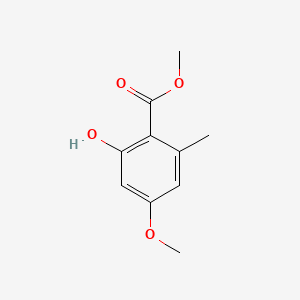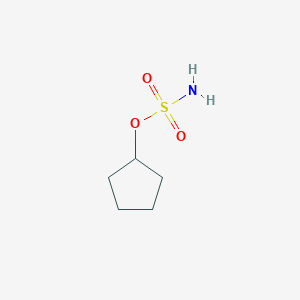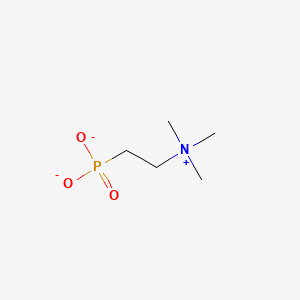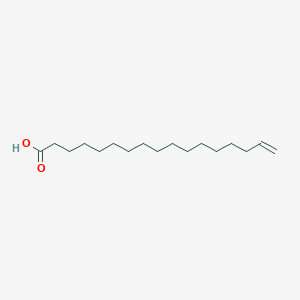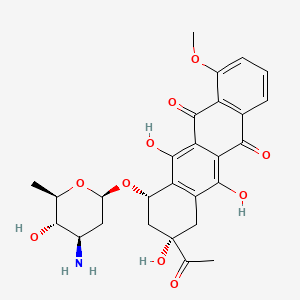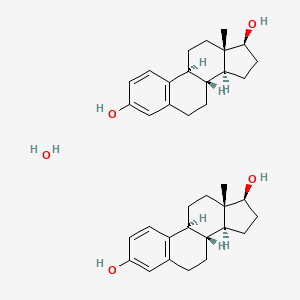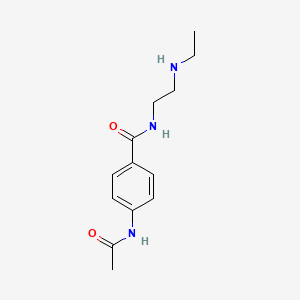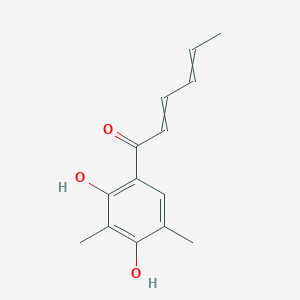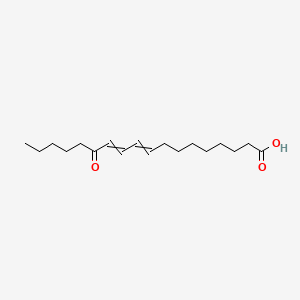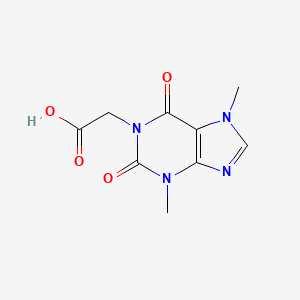
1-Theobromineacetic acid
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related theobromine compounds involves a variety of chemical reactions, including mechanochemical synthesis for cocrystal formation, as seen in the synthesis of a theobromine:oxalic acid cocrystal. This process is characterized by a self-accelerated mechanism from highly activated species, suggesting potential pathways for synthesizing 1-Theobromineacetic acid derivatives through similar mechanochemical methods (Fischer et al., 2015).
Molecular Structure Analysis
Molecular structure analyses of theobromine derivatives reveal complex interactions, such as hydrogen bonding and π-π stacking. For instance, structural studies on theophylline-7-acetic acid, a compound structurally similar to 1-Theobromineacetic acid, highlight the planarity of its molecular components and significant electron delocalization, suggesting similar structural features could be present in 1-Theobromineacetic acid (Zhang et al., 2006).
Chemical Reactions and Properties
Chemical reactions involving theobromine and its derivatives, such as N-demethylation and hydroxylation by Fenton's reagent, indicate the metabolic pathways these compounds might undergo in biological systems. Such reactions are essential for understanding the chemical behavior and potential applications of 1-Theobromineacetic acid (Zbaida et al., 1987).
Physical Properties Analysis
The physical properties of theobromine derivatives, including solubility and phase transformation behaviors in water, offer insights into the potential physical characteristics of 1-Theobromineacetic acid. Studies on theobromine salts and co-crystals reveal that traditional salts of theobromine show higher solubility compared to co-crystals but possess lesser stability in aqueous media, which could be relevant for the solubility and stability analysis of 1-Theobromineacetic acid (Sanphui & Nangia, 2014).
Chemical Properties Analysis
Exploring the chemical properties of theobromine derivatives, such as their reactivity with various chemical agents, can shed light on the reactivity of 1-Theobromineacetic acid. For instance, reactions of theobromine with dicarbonyl compounds to form biologically active compounds illustrate the chemical versatility and potential bioactivity of theobromine derivatives, suggesting similar possibilities for 1-Theobromineacetic acid (Romanenko et al., 2014).
Wissenschaftliche Forschungsanwendungen
1. Dental Applications
- Enamel Hardness and Demineralization : Theobromine has been studied for its effects on enamel hardness and resistance to demineralization. Research has shown that theobromine can prevent enamel demineralization and increase enamel microhardness, although it might not contribute to the enamel’s hardness resistance after immersion in acidic substances like citric acid (Herisa, Noerdin, & Eriwati, 2017); (Irawan, Noerdin, & Eriwati, 2017).
2. Medical Treatment
- Uric Acid Nephrolithiasis : Theobromine has shown potential in the treatment of uric acid nephrolithiasis. It inhibits uric acid crystallization, which could be beneficial in preventing the formation of kidney stones (Grases, Rodriguez, & Costa-Bauzá, 2014).
- Nonalcoholic Fatty Liver Disease (NAFLD) : Studies indicate that theobromine could improve NAFLD by regulating hepatic lipid metabolism. This involves inhibiting lipogenesis, fatty acid uptake, and promoting fatty acid oxidation in the liver (Wei et al., 2020).
3. Chemical Analysis and Research
- Powder X-ray Diffraction : Theobromine has been used in studies involving powder X-ray diffraction, a technique for the structural characterization of organic solids. This application is relevant in the analysis of pharmaceutical compounds (Karki, Fábián, Friščić, & Jones, 2007).
- Metabolism Studies : Theobromine's metabolic process in various organisms, including humans and insects, has been a subject of research. This includes its metabolism in human hepatocytes and its role in caffeine metabolism in insects like Drosophila melanogaster (Coelho et al., 2015); (Berthou et al., 1988).
4. Antiproliferative Activity
- Cancer Research : Some derivatives of theobromine have shown antiproliferative activity against leukemia cells, making them potential candidates for cancer treatment research (Georgieva et al., 2016).
5. Enamel Remineralization
- Caries Research : Theobromine has been investigated for its ability to remineralize artificial enamel lesions. This could make it a valuable agent in the fight against tooth decay (Amaechi et al., 2013).
Eigenschaften
IUPAC Name |
2-(3,7-dimethyl-2,6-dioxopurin-1-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O4/c1-11-4-10-7-6(11)8(16)13(3-5(14)15)9(17)12(7)2/h4H,3H2,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCTSCXLOPJCPDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C(=O)N(C(=O)N2C)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50204672 | |
| Record name | 1-Theobromineacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50204672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Theobromineacetic acid | |
CAS RN |
5614-56-2 | |
| Record name | 2,3,6,7-Tetrahydro-3,7-dimethyl-2,6-dioxo-1H-purine-1-acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5614-56-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Theobromineacetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005614562 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Theobromineacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50204672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,6,7-tetrahydro-3,7-dimethyl-2,6-dioxo-1H-purine-1-acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.577 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-THEOBROMINEACETIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6XL1I8J8NT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



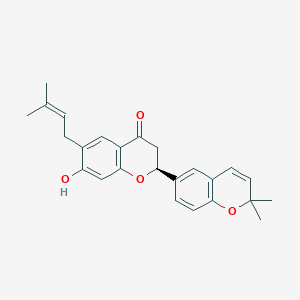
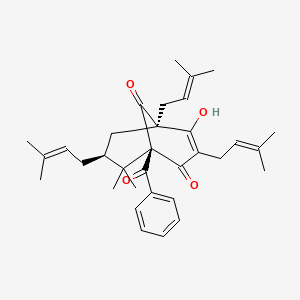
![2-(2-furanyl)-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B1218684.png)

